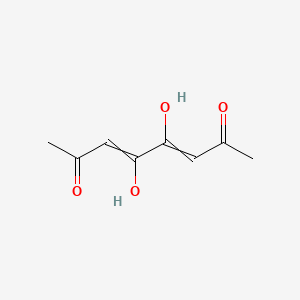
5-(3-Chloro-2-methylphenyl)pyridin-2-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-2-methylphenyl)pyridin-2-amine, or 5-CMPPA, is a compound used in various scientific research applications. It is a member of the pyridine family and has a molecular weight of 219.6 g/mol. 5-CMPPA is a white, crystalline solid with a melting point of about 95°C. It is a versatile compound that has been used in various scientific studies, including pharmacology, toxicology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-CMPPA has been used in various scientific research applications. It has been used in pharmacological studies to investigate the mechanism of action of drugs and to study the biochemical and physiological effects of drugs. It has also been used in toxicology studies to assess the toxicity of compounds and to evaluate the potential health risks associated with exposure to these compounds. In addition, 5-CMPPA has been used in biochemistry studies to investigate the structure and function of proteins and enzymes.
Wirkmechanismus
The mechanism of action of 5-CMPPA is not fully understood. It is believed that 5-CMPPA binds to certain proteins and enzymes, which then leads to a change in their structure and function. This change can affect the activity of the proteins and enzymes, which in turn can affect the physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPPA are not yet fully known. However, some studies have shown that 5-CMPPA can affect the activity of certain proteins and enzymes, which can lead to changes in the body's physiological processes. For example, 5-CMPPA has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to an increased concentration of the drug in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-CMPPA in lab experiments include its availability, its relatively low cost, and its easy synthesis. Additionally, it is a relatively stable compound and is not easily degraded.
The limitations of using 5-CMPPA in lab experiments include its low solubility in water and its potential toxicity. Additionally, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 5-CMPPA. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, research into its potential applications in drug development and toxicology could be beneficial. Other potential future directions include studies into its potential uses in biochemistry and its ability to interact with other compounds.
Synthesemethoden
5-CMPPA can be synthesized through a reaction between 3-chloro-2-methylphenylhydrazine and pyridine. The reaction is carried out in a solvent such as ethanol, and the product is purified using a column chromatography. The yield of this reaction is typically around 95%.
Eigenschaften
IUPAC Name |
5-(3-chloro-2-methylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-10(3-2-4-11(8)13)9-5-6-12(14)15-7-9/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWHSPKTMLVSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(Ethylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330125.png)






![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330171.png)

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)